molecular formula C20H19F3N2O2 B2716844 5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008035-84-4

5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2716844
CAS No.: 1008035-84-4
M. Wt: 376.379
InChI Key: YUGLTJPZKUHVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
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Biological Activity

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C20H19F3N2O2
  • Molecular Weight : 376.37 g/mol
  • CAS Number : 898783-35-2
  • Boiling Point : 566.0 ± 50.0 °C (predicted)
  • Density : 1.37 ± 0.1 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on inflammatory processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound was tested against a panel of 60 cancer cell lines at a concentration of 10 μM. The results indicated varying degrees of growth inhibition across different cancer types.

Cell Line Inhibition (%)
MCF-7 (Breast)45
HCT-116 (Colon)50
A549 (Lung)30
PC-3 (Prostate)40
SK-MEL-28 (Melanoma)55

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 and G2 phases in specific cancer cells.
  • Inhibition of Pro-inflammatory Mediators : The compound may also exert anti-inflammatory effects by inhibiting cytokine production and reducing oxidative stress in tissues.

Anti-inflammatory Effects

Research indicates that the compound has potential anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines, suggesting its role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds within the same class or structural framework:

  • Study on Naphthyridine Derivatives : Similar compounds demonstrated strong anti-inflammatory and anticancer properties by reducing pro-inflammatory cytokines and inducing apoptosis in leukemia cells .
  • Mechanistic Insights from Related Compounds : Research on canthinone-type alkaloids highlighted their ability to activate apoptosis pathways and inhibit tumor growth through various mechanisms .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-27-15-5-2-4-13(10-15)12-25-18-11-14(20(21,22)23)7-8-16(18)24-9-3-6-17(24)19(25)26/h2,4-5,7-8,10-11,17H,3,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGLTJPZKUHVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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